(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
(Rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate: is a complex organic compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine core. One common approach is the reaction of 5,6-dimethoxypyridin-2-yl with tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yields and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different scientific and industrial applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
When compared to similar compounds, (rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate stands out due to its unique structural features and versatility. Some similar compounds include:
1-tert-Butyl 3-methylpyrrolidine-1,3-dicarboxylate
4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
These compounds share similar structural elements but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-11(12(10-20)16(21)25-6)13-7-8-14(23-4)15(19-13)24-5/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAMTBOXQERHO-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673915 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217674-57-1 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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